molecular formula C10H11F2NO2S B2450901 2-(Tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene CAS No. 1864016-58-9

2-(Tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene

Cat. No.: B2450901
CAS No.: 1864016-58-9
M. Wt: 247.26
InChI Key: HFKOZPDPMIQBDK-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group, two fluorine atoms, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene typically involves the introduction of the tert-butylsulfanyl group to a difluoronitrobenzene precursor. One common method involves the reaction of 1,3-difluoro-5-nitrobenzene with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfanyl)-1,3-difluoro-5-nitrobenzene depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (tert-butylsulfanyl) groups on the benzene ring creates a compound with versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

2-tert-butylsulfanyl-1,3-difluoro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2S/c1-10(2,3)16-9-7(11)4-6(13(14)15)5-8(9)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOZPDPMIQBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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